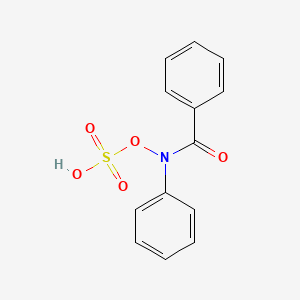
N-Phenyl-N-(sulfooxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-(sulfooxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the benzamide structure, along with a sulfooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(sulfooxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of reusable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(sulfooxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a sulfhydryl group.
Substitution: The compound can participate in substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-Phenyl-N-(sulfooxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(sulfooxy)benzamide involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-N-(sulfooxy)benzamide include other benzamides such as:
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: Similar structure but lacks the sulfooxy group.
Substituted Benzamides: Compounds with various substituents on the benzamide structure, such as ethenzamide and salicylamide.
Uniqueness
This compound is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such functionality is required.
Properties
CAS No. |
58745-44-1 |
|---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
(N-benzoylanilino) hydrogen sulfate |
InChI |
InChI=1S/C13H11NO5S/c15-13(11-7-3-1-4-8-11)14(19-20(16,17)18)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |
InChI Key |
CJITULULXIUJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















